molecular formula C14H18BN3O2 B3059943 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1443111-87-2

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B3059943
CAS RN: 1443111-87-2
M. Wt: 271.12
InChI Key: KNMLDPKXURRWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as ITBPy, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine. One potential direction is the development of new drugs based on 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine's enzyme inhibitory properties. Another direction is the synthesis of new materials using 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine and its potential applications in catalysis.

Scientific Research Applications

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been shown to inhibit the activity of various enzymes, making it a potential candidate for the development of new drugs. In material science, 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been shown to be an effective catalyst for various chemical reactions.

properties

IUPAC Name

2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-17-12(9-11)18-8-7-16-10-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLDPKXURRWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136409
Record name Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1443111-87-2
Record name Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443111-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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